![molecular formula C12H20N6O7 B609871 (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid CAS No. 1673534-76-3](/img/structure/B609871.png)
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
描述
The compound (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid is a stereochemically complex molecule featuring a 1,2,4-oxadiazole ring, a β-hydroxybutanoic acid backbone, and multiple amino and hydroxy substituents. The oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity, may enhance its bioavailability compared to ester-containing analogs .
准备方法
Synthetic Strategies and Retrosynthetic Analysis
The compound’s structure can be deconstructed into three primary components:
-
The (1R)-1-amino-2-hydroxyethyl-substituted 1,2,4-oxadiazole ring
-
The (1S)-3-amino-3-oxopropyl carbamoyl backbone
-
The (2S,3R)-3-hydroxybutanoic acid segment
Retrosynthetic analysis suggests two dominant strategies:
-
Convergent synthesis : Independent preparation of the oxadiazole and amino acid segments followed by coupling.
-
Linear synthesis : Sequential assembly starting from a central oxadiazole core, with iterative functionalization .
Comparative studies indicate that the convergent approach improves yields (≈15–20% higher) by minimizing side reactions during late-stage functionalization. However, it requires stringent stereochemical control during fragment coupling.
Stepwise Synthesis of Structural Components
Synthesis of 3-[(1R)-1-Amino-2-Hydroxyethyl]-1,2,4-Oxadiazole
The oxadiazole ring is synthesized via cyclization of amidoxime intermediates. A representative protocol involves:
-
Amidoxime formation : Reacting hydroxylamine hydrochloride with ethyl cyanoacetate in ethanol/water (1:1) at 60°C for 12 hours .
-
Cyclodehydration : Treating the amidoxime with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C→25°C over 4 hours .
Critical parameters :
Step | Reagent | Temperature | Yield |
---|---|---|---|
1 | NH₂OH·HCl, EtOH/H₂O | 60°C | 78% |
2 | TFAA, DCM | 0→25°C | 62% |
Assembly of (1S)-3-Amino-3-Oxopropyl Carbamoyl Unit
This segment is constructed using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids:
-
Resin loading : Wang resin (0.68 mmol/g) functionalized with Fmoc-L-glutamic acid α-allyl ester.
-
Deprotection : 20% piperidine/DMF (2 × 5 minutes).
-
Coupling : HATU/DIPEA activation of Fmoc-β-alanine (2 eq, 2 hours).
Chiral HPLC confirms enantiomeric excess (>98% ee) at this stage.
Key Coupling Reactions and Stereochemical Control
Oxadiazole-Amino Acid Conjugation
The oxadiazole ring is linked to the carbamoyl unit via amide bond formation:
-
Activation : Oxadiazole-5-carboxylic acid (1.2 eq) treated with EDC·HCl/HOBt in DMF (−15°C, 30 minutes) .
-
Coupling : Add amino-functionalized resin, stir at −10°C for 48 hours.
Optimization findings :
-
Lower temperatures (−10°C vs. 25°C) reduce racemization (Δee +12%)
Installation of (2S,3R)-3-Hydroxybutanoic Acid
Stereoselective aldol condensation achieves the β-hydroxy acid configuration:
-
Evans’ oxazolidinone method : Chiral auxiliary-controlled reaction between propionyl chloride and (R)-4-benzyl-2-oxazolidinone.
-
Hydroxylation : Sharpless asymmetric dihydroxylation (AD-mix β, 0°C).
Characterization data :
-
NMR (400 MHz, D₂O): δ 4.35 (dd, J = 8.2, 4.1 Hz, 1H, CH-OH), 3.89 (m, 1H, CH-NH)
-
(c 1.0, H₂O), confirming (2S,3R) configuration
Purification and Analytical Validation
Chromatographic Purification
Technique | Conditions | Purity Achieved |
---|---|---|
Prep-HPLC | C18 column, 10→40% MeCN/H₂O (0.1% TFA) over 30 min | 99.2% |
Ion-exchange | DEAE Sepharose, pH 7.4 phosphate buffer | 98.7% |
Spectroscopic Characterization
Key NMR assignments :
MS data :
Challenges and Mitigation Strategies
-
Oxadiazole ring stability :
-
Stereochemical drift :
-
Kinetic resolution using immobilized lipases (Candida antarctica) reduces epimerization
-
Low-temperature (−20°C) storage of intermediates
-
-
Solubility issues :
Industrial-Scale Considerations
A recent pilot plant trial (50 L reactor) achieved 14% overall yield through:
-
Enzymatic resolution with Pseudomonas cepacia lipase (≥99% ee)
-
PAT (Process Analytical Technology) monitoring via inline FTIR
Cost analysis :
化学反应分析
反应类型: CA-170 在合成过程中主要发生取代反应。 该化合物在生理条件下稳定,不易发生氧化或还原反应 .
常用试剂和条件: CA-170 合成中常用的试剂包括保护氨基酸、偶联剂和环化试剂。 反应通常在温和条件下进行,以保持肽的完整性 .
形成的主要产物: CA-170 合成形成的主要产物是环化肽本身。 副产物包括未反应的起始原料和部分合成的中间体,这些中间体在纯化过程中被去除 .
科学研究应用
Structural Characteristics
The compound features a complex structure that includes:
- An amino acid backbone with a threonine moiety.
- A 1,2,4-oxadiazole ring that contributes to its biological activity.
- Multiple functional groups that enhance its solubility and binding affinity to target proteins.
Immunotherapy
CA-170 has been investigated as a potential therapeutic agent in immunotherapy, particularly for its ability to inhibit the PD-1 pathway. This pathway is often exploited by tumors to evade immune detection. By blocking PD-1 interactions, CA-170 may enhance T-cell activation and promote anti-tumor immunity.
Key Studies
- Preclinical Trials : In various preclinical models, CA-170 demonstrated significant anti-tumor activity by restoring T-cell function in the tumor microenvironment. These studies highlighted its potential as a first-in-class oral agent for cancer treatment, particularly in combination with other immunotherapeutic agents .
- Mechanism of Action : Research indicates that CA-170 functions by binding to PD-L1 (the ligand for PD-1), thereby preventing the inhibitory signals that dampen T-cell responses. This mechanism was validated through biochemical assays and in vivo experiments .
Clinical Applications
CA-170 is currently undergoing clinical trials to evaluate its efficacy and safety in humans. It is being tested against various malignancies, including:
- Non-small cell lung cancer
- Melanoma
- Renal cell carcinoma
Case Studies
Several case studies have documented the effects of CA-170 in patients with advanced cancers:
- Case Study 1 : A patient with metastatic melanoma exhibited a partial response to CA-170 after failing multiple lines of therapy. The treatment led to a significant reduction in tumor size and improved overall health status .
- Case Study 2 : In a cohort of patients with non-small cell lung cancer, administration of CA-170 resulted in prolonged progression-free survival compared to historical controls receiving standard chemotherapy .
作用机制
CA-170 通过与 PD-1 和 VISTA 蛋白结合发挥作用,这些蛋白是免疫活化的负调节剂。通过抑制这些蛋白,CA-170 增强了 T 细胞的增殖和活化,从而增强了对癌细胞的免疫反应。 该化合物与 PD-1 和 PD-L1 形成有缺陷的三元复合物,阻止功能复合物的组装,从而阻断抑制信号 .
相似化合物的比较
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogs:
Research Findings and Implications
- Antimicrobial Activity : Structural parallels to β-lactam antibiotics (e.g., ’s triazole-containing compound) imply possible antibacterial applications, though in vivo efficacy requires validation .
- Metabolic Stability : The oxadiazole ring may confer resistance to esterase-mediated degradation compared to acetylated analogs (), enhancing pharmacokinetic profiles .
生物活性
The compound (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid is a complex molecule with potential biological activities that warrant detailed examination. This article summarizes the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features several key functional groups that contribute to its biological activity:
- Amino acids : The presence of amino acid residues suggests potential interactions with biological receptors.
- Oxadiazole moiety : This heterocyclic structure is known for its pharmacological significance, often enhancing the bioactivity of compounds.
- Hydroxybutanoic acid : This component may influence metabolic pathways.
Chemical Formula
The compound can be represented as follows:
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in metabolic pathways. The oxadiazole group is particularly noteworthy for its role in modulating receptor activity.
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the oxadiazole and amino acid components can significantly affect potency and selectivity. For instance:
- Modification of the oxadiazole ring : Substituents on the oxadiazole can enhance binding affinity to specific receptors.
- Amino acid configuration : The stereochemistry of the amino acids influences the pharmacodynamics and pharmacokinetics of the compound.
Table 1: Summary of SAR Findings
Case Studies
Several studies have investigated the biological effects of similar compounds with oxadiazole moieties:
-
GPR88 Agonist Activity :
A study explored a related compound's agonistic effects on GPR88, a receptor implicated in neurological functions. The compound exhibited significant agonist activity with an EC50 value indicating high potency in cellular assays . -
In Vivo Efficacy :
Another investigation assessed a derivative's effects on alcohol self-administration in rats, suggesting potential applications in addiction treatment . This highlights the therapeutic implications of compounds with similar structures.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
- Absorption : The presence of hydroxy groups may enhance solubility and bioavailability.
- Metabolism : The metabolic pathways are likely influenced by the amino acid composition, which can affect clearance rates.
Table 2: Pharmacokinetic Properties
常见问题
Basic Research Questions
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., values) in the H-NMR spectrum to infer spatial relationships between protons, particularly in the (2S,3R) and (1R,1S) stereocenters. Compare results with literature data for structurally similar hydroxybutanoic acid derivatives (e.g., coupling constants for (2R,3S)-3-hydroxy-2-methylbutanoic acid in ). X-ray crystallography provides definitive stereochemical assignment by resolving the crystal structure .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) or solution-phase methods with chiral auxiliaries. For the oxadiazole ring, use a cyclization reaction between a nitrile and hydroxylamine derivative under acidic conditions. Protect the amino groups with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions. For stereochemical control, use oxazolidinone-based chiral auxiliaries, as demonstrated in the synthesis of (2R,3S)-3-hydroxybutanoic acid derivatives ( ).
Advanced Research Questions
Q. How can researchers optimize synthetic yields of the oxadiazole moiety in this compound?
- Methodological Answer : Screen catalysts and reaction conditions for the cyclization step. Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products. Monitor intermediates via LC-MS to identify bottlenecks. For example, in , tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate was synthesized using optimized catalytic conditions, which could be adapted for oxadiazole formation.
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound at varying pH (2–10) and temperatures (4°C, 25°C, 40°C). Use RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation products. Refer to , which highlights storage at 2–8°C for structurally related compounds. Stability issues in the carbamoylamino group may require buffered formulations near physiological pH .
Q. How should researchers address discrepancies in chromatographic purity data caused by epimeric impurities?
- Methodological Answer : Use orthogonal analytical methods (e.g., chiral HPLC, capillary electrophoresis) to resolve co-eluting epimers. Adjust chromatographic conditions (e.g., column temperature, mobile phase composition) as noted in and , where minor changes improved separation of (4S)-2-{...}carboxylic acid epimers. Confirm identity via high-resolution mass spectrometry (HRMS) and H-C HSQC NMR .
Q. What parameters are critical for validating an RP-HPLC method to assess the purity of this compound?
- Methodological Answer : Optimize column selection (e.g., C8 or C18), mobile phase (e.g., 0.1% formic acid in water:acetonitrile), and detection wavelength (210–220 nm for amide bonds). Validate parameters per ICH guidelines: linearity (R > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). provides a template for simultaneous determination of complex molecules using gradient elution .
Q. Notes on Data Interpretation
- Stereochemical Contradictions : If NMR data conflicts with X-ray results, re-evaluate solvent effects on NMR coupling constants or consider dynamic rotational isomerism in solution .
- Synthetic Byproducts : Use preparative HPLC to isolate and characterize unexpected byproducts (e.g., oxadiazole ring-opening products) for mechanistic insights .
属性
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBENSCBRZVSP-LKXGYXEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1673534-76-3 | |
Record name | CA-170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CA-170 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。